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Compound Focus: Torkinib

CAS No.: 1092351-67-1

Cat. No.: S548538

Torkinib (PP242) Key Biochemical Data

The table below summarizes the primary biochemical targets and potency of Torkinib from cell-free assays

[1][2] [3].

IC50 (Half-Maximal Inhibitory
Target . Notes
Concentration)

mTOR 8 nM Primary target; ATP-competitive [1] [3]

mTORC1 30nM Inhibits phosphorylation of S6K and 4EBP1
[1]

mTORC2 58 nM Inhibits phosphorylation of Akt at S473 [1]

PI3Kd 100-102 nM ~10-12x selectivity over mTOR [1] [3]

DNA-PK 408-410 nM ~50x selectivity over mTOR [1] [3]

PI3Kalp/ 1.3-2.2uM >100x selectivity over mTOR [1] [3]

Y
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In Vitro Experimental Protocols

The following methodologies are cited in the literature for in vitro research with Torkinib.

Cell Viability and Proliferation Assay (MTS/Resazurin)

This protocol is used to determine the anti-proliferative effects of Torkinib [1] [3].

e Cell Seeding: Plate cells in 96-well plates at approximately 30% confluence and allow to adhere
overnight.

¢ Compound Treatment: Treat cells with Torkinib across a concentration gradient (e.g., 1 nM to 10
pM) for 48-72 hours. Include vehicle (DMSO) and positive controls (e.g., Rapamycin).

¢ Viability Measurement: Add 10 pL of 440 puM resazurin sodium salt to each well.

¢ Incubation and Reading: Incubate for 18 hours. Measure fluorescence intensity with a plate reader
(excitation 530 nm, emission 590 nm).

e Data Analysis: Normalize absorbance/fluorescence values to vehicle controls and express as a
percentage of viability. Calculate GI50 (concentration for 50% growth inhibition).

Kinase Inhibition and Western Blot Analysis

This protocol is used to confirm target engagement and downstream signaling effects [1] [3].

¢ Cell Treatment: Seed cells and treat with Torkinib at desired concentrations. The literature often
uses a range from 0.04 uM to 10 uM for 1-2 hours, though this should be optimized for each cell line.
e Cell Lysis: Harvest cells and lyse in an appropriate buffer (e.g., RIPA buffer with protease and
phosphatase inhibitors).
¢ Western Blot: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific
antibodies.
¢ Key Signaling Nodes to Probe:
o mTORC1 Inhibition: Reduced phosphorylation of S6K (Thr389) and its downstream target S6
(Ser235/236), as well as 4E-BP1 (Thr36/45).
o MTORC2 Inhibition: Reduced phosphorylation of Akt at Ser473.

In Vivo Experimental Protocols

These protocols are derived from studies in mouse models [1] [3].
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Mouse Pharmacodynamic Study

This protocol assesses the compound's ability to inhibit its target in living organisms [1] [2].

¢ Animals: Use 6-week-old male C57BL/6 mice. Fast the mice overnight prior to drug treatment.

e Drug Formulation: Prepare Torkinib in a vehicle of 20% DMSO, 40% PEG-400, and 40% saline. A
dose of 0.4 mg per mouse via intraperitoneal (IP) injection has been reported.

¢ Insulin Stimulation: 10 minutes after Torkinib injection, administer 250 mU of insulin IP to activate
signaling pathways.

¢ Tissue Harvest: 15 minutes post-insulin injection, euthanize the mice and harvest tissues (e.g., liver,
fat, skeletal muscle). Snap-freeze tissues in liquid nitrogen.

¢ Analysis: Homogenize tissues and analyze protein lysates by Western blot to check for inhibition of
Akt (S473 and T308), S6, and 4E-BP1 phosphorylation.

Mouse Efficacy Study in Leukemia Models

This protocol evaluates the anti-tumor effect of Torkinib [3] [4].

¢ Animal Models: Use syngeneic mice injected with p190-transformed bone marrow cells to initiate
leukemia, or immunodeficient (NSG) mice injected with human leukemia cells (e.g., SUP-B15).

e Drug Dosing and Administration: Administer Torkinib at approximately 60 mgl/kg per day by oral
gavage.

¢ Study Endpoints: Monitor for leukemia onset and survival. In the p190 model, Torkinib (30 and 60
mg/kg) significantly delayed the onset of leukemia [1].

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
Low potency in Poor cellular permeability or  Verify solubility and use fresh DMSO stock. Test a
cell-based assays efflux. range of concentrations (nM to low uM). Confirm

target engagement via Western blot.

Incomplete Insufficient compound Increase concentration; ensure IC50 for mMTORC1
mMTORC1 concentration or exposure (30 nM) is exceeded in culture medium.
inhibition time.
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Problem Potential Cause Suggested Solution

Unexpected cell Variable dependence on Profile basal signaling and genetic background of

line sensitivity MTOR signaling; basal cell lines. Higher GSK3 activity correlates with
GSKa3 activity. better response [5].

Insufficient in Suboptimal dosing, Review formulation for oral bioavailability.

vivo efficacy bioavailability, or model Consider PK/PD study to measure drug levels and
selection. pathway modulation in tumors.

Frequently Asked Questions (FAQS)

Q1: What is the main advantage of Torkinib over Rapamycin? Al: Unlike Rapamycin, which only
partially inhibits mTORC1, Torkinib is an ATP-competitive inhibitor that potently blocks both mTORC1
and mTORC?2 signaling. This leads to a more comprehensive suppression of oncogenic signaling, including
inhibition of Akt phosphorylation at Ser473, and often results in superior anti-proliferative and pro-apoptotic

effects in cancer cells [5] [3] [4].

Q2: How should I prepare and store stock solutions of Torkinib? A2: Dissolve Torkinib in DMSO to
create a concentrated stock solution (e.g., 10-100 mM). Stock solutions can be stored at -20°C for up to 3
months. Avoid multiple freeze-thaw cycles by aliquoting. For in vitro experiments, dilute the DMSO stock

directly into the cell culture medium. The final DMSO concentration should typically not exceed 0.1-0.5%
[6] [3].

Q3: Does Torkinib inhibit other kinases besides mTOR? A3: Yes, but with significant selectivity. At
concentrations ~100-fold above its IC50 for mTOR, Torkinib can inhibit PI3K§, DNA-PK, and, to a lesser
extent, some PKC isoforms. However, it demonstrates remarkable selectivity across a broad panel of over
200 other protein kinases [1] [4]. Researchers should be mindful of these off-target effects at higher

concentrations.

Torkinib Mechanism of Action Signaling Pathway

The following diagram illustrates the key signaling pathways modulated by Torkinib.
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Important Pre-clinical and Safety Notes
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¢ Research Use Only: All sources emphasize that Torkinib is for research purposes only and is not for
human consumption [1].

¢ Clinical Status: As a pre-clinical tool compound, established guidelines for human treatment duration
and dosing are not available. The dosing and scheduling information provided here is based on
published animal studies.

¢ In Vivo Considerations: The efficacy of Torkinib can vary significantly between different cancer
types and model systems, influenced by factors such as the genetic background of the tumor and its
dependence on the mTOR signaling pathway [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s548538?utm_src=pdf-body
https://www.targetmol.com/compound/torkinib
https://www.smolecule.com/products/s548538?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4029841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3779533/
https://www.smolecule.com/products/s548538?utm_src=pdf-custom-synthesis
https://www.targetmol.com/compound/torkinib
https://www.chemsrc.com/en/cas/1092351-67-1_1107235.html
https://www.selleckchem.com/datasheet/PP242-S221804-DataSheet.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3779533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4029841/
https://www.antibodies-online.com/inhibitor/6575002/Torkinib+PP242/
https://www.smolecule.com/products/b548538#optimizing-torkinib-treatment-duration-and-dosing
https://www.smolecule.com/products/b548538#optimizing-torkinib-treatment-duration-and-dosing
https://www.smolecule.com/products/b548538#optimizing-torkinib-treatment-duration-and-dosing
https://www.smolecule.com/products/s548538?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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